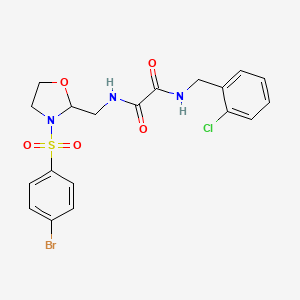

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

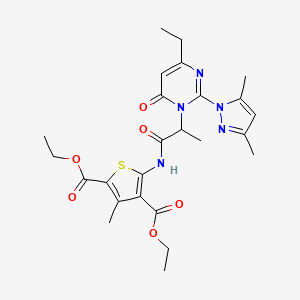

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrClN3O5S and its molecular weight is 516.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Unique Antibacterial Properties

Oxazolidinones, including the derivative N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide, are noted for their novel chemical structure, exhibiting a unique mechanism of protein synthesis inhibition. These compounds generally exhibit bacteriostatic activity against significant human pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (Diekema & Jones, 2000).

2. Antimicrobial Patent Developments

Recent patents have disclosed novel oxazolidinone compounds as antibacterial agents with promising antibacterial activity against Gram-positive bacteria. These patents emphasize structural modifications of the oxazolidinone nucleus, aiming for agents with even greater potency and novel spectra of activity (Phillips & Sharaf, 2016).

3. Enhanced Antibacterial Agents

Efforts have been made to discover new oxazolidinone-based antibacterial agents with an improved biological profile. The ongoing intense research activity in this field aims to identify the key features responsible for activity and develop oxazolidinone derivatives that could potentially reach the market in the future (Poce et al., 2008).

Applications in Drug Synthesis and Pharmaceutical Impurities

4. Synthesis of Pharmaceutical Intermediates

Efficient synthesis methods for key pharmaceutical intermediates, such as 2-Fluoro-4-bromobiphenyl, are vital. This compound is a crucial intermediate for manufacturing anti-inflammatory and analgesic materials. Research indicates the absence of an easily performed synthesis in literature, highlighting the importance of developing practical methods for the preparation of such intermediates (Qiu et al., 2009).

5. Synthesis of Novel Omeprazole Impurities

The novel methods for the synthesis of omeprazole and its pharmaceutical impurities provide insights into the development of proton pump inhibitors. The process of creating these novel impurities can be short and simple, offering potential for further studies in various aspects of pharmaceuticals (Saini et al., 2019).

Applications in Pesticide Analysis and Environmental Studies

6. Pesticide Analysis and Environmental Research

Antibodies have been utilized as analytical tools in assays for food and environmental research. The development of antibodies in the Veterinary Research Institute, Brno, targeted specific pesticides and toxic metabolites, demonstrating the utility of these compounds in environmental and food analysis (Fránek & Hruška, 2018).

7. Evaluation of Structural Treatment Efficacy

Studies have evaluated the efficacy of alternative structural treatments, such as sulfuryl fluoride and heat, against pests in food facilities. The application of these treatments has shown significant variation in efficacy, underscoring the importance of research in this field to ensure the safety of food products (Campbell et al., 2015).

properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrClN3O5S/c20-14-5-7-15(8-6-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-3-1-2-4-16(13)21/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQYNTGNHYGWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)

![N-(2,4-dimethylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2557481.png)

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)